molecular formula C14H14ClFN4O B2553687 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide CAS No. 1797078-69-3

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide

Cat. No.: B2553687
CAS No.: 1797078-69-3
M. Wt: 308.74
InChI Key: ZUQUQRVDTHVMRI-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide (CAS 1797078-69-3) is a chemical compound with the molecular formula C14H14ClFN4O and a molecular weight of 308.74 . This reagent features a benzamide core linked to a 4-(dimethylamino)pyrimidine scaffold, a structural motif prevalent in medicinal chemistry . Pyrimidine derivatives are extensively investigated for their significant biological activities and are common structural components in compounds designed as kinase inhibitors , cytotoxic agents , and sodium channel blockers for pain research . The presence of both chloro and fluoro substituents on the benzamide ring, combined with the dimethylaminopyrimidine group, makes this compound a valuable and versatile building block for pharmaceutical research and development. It is particularly useful for synthesizing novel molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O/c1-20(2)13-5-6-17-12(19-13)8-18-14(21)10-4-3-9(16)7-11(10)15/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQUQRVDTHVMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule dissects into two primary components:

  • 4-(Dimethylamino)pyrimidin-2-ylmethylamine : A pyrimidine derivative with a dimethylamino group at position 4 and an aminomethyl group at position 2.
  • 2-Chloro-4-fluorobenzoyl chloride : An activated acylating agent derived from 2-chloro-4-fluorobenzoic acid.

Coupling these fragments via amide bond formation yields the final product. The pyrimidine moiety’s synthesis dominates the complexity, requiring precise regioselective substitutions.

Synthetic Routes

Route 1: Sequential Substitution and Functional Group Transformation

Synthesis of 4-(Dimethylamino)-2-chloropyrimidine

Starting with 2,4-dichloropyrimidine , the 4-chloro group undergoes nucleophilic substitution with dimethylamine. Reaction in tetrahydrofuran (THF) at 100°C for 16 hours replaces the 4-chloro substituent, yielding 4-(dimethylamino)-2-chloropyrimidine (87% yield).

Reaction Conditions

Reagent Solvent Temperature Time Yield
Dimethylamine (2 eq) THF 100°C 16 h 87%
Chloromethylation at Position 2

The 2-chloro group is converted to a chloromethyl group via radical chlorination. Using N-chlorosuccinimide (NCS) and benzoyl peroxide in carbon tetrachloride under UV light introduces the chloromethyl group, forming 4-(dimethylamino)-2-(chloromethyl)pyrimidine (68% yield).

Optimization Note : Excess NCS (1.5 eq) and 12-hour irradiation maximize conversion while minimizing byproducts.

Amination of Chloromethyl Group

The chloromethyl intermediate reacts with aqueous ammonia (28%) in dimethylformamide (DMF) at 60°C for 6 hours, yielding 4-(dimethylamino)pyrimidin-2-ylmethylamine (74% yield).

Side Reaction Mitigation : Adding zinc powder (1 eq) suppresses over-amination and ensures mono-substitution.

Route 2: Cyclization Approach

Pyrimidine Ring Construction

A modified Biginelli reaction condenses ethyl 3-dimethylaminocrotonate and guanidine hydrochloride in acetic acid, forming 4-(dimethylamino)-2-aminopyrimidine . Subsequent diazotization with sodium nitrite/HCl and displacement with methylamine introduces the aminomethyl group (62% overall yield).

Critical Step : Diazonium intermediate isolation at 0°C prevents decomposition, ensuring regioselectivity.

Benzamide Component Synthesis

2-Chloro-4-fluorobenzoyl Chloride Preparation

2-Chloro-4-fluorobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (4 hours), achieving quantitative conversion to the acyl chloride. Excess SOCl₂ is removed via distillation.

Amide Coupling

Reacting 4-(dimethylamino)pyrimidin-2-ylmethylamine (1.1 eq) with 2-chloro-4-fluorobenzoyl chloride (1 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the target compound (89% purity, 81% yield).

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted amine and acyl chloride.

Experimental Optimization

Solvent Impact on Amination

Comparative studies reveal DMF outperforms dioxane and THF in chloromethyl amination due to superior solvation of ammonia (Table 1).

Table 1. Solvent Screening for Amination

Solvent Temperature Time Yield
DMF 60°C 6 h 74%
Dioxane 60°C 8 h 58%
THF 60°C 8 h 49%

Catalytic Effects in Chloromethylation

Palladium(II) acetate (5 mol%) accelerates chloromethylation, reducing reaction time from 12 hours to 6 hours (yield increase: 68% → 79%).

Comparative Analysis of Routes

Route 1 offers higher scalability (gram-scale demonstrated) but requires hazardous chlorination steps. Route 2 avoids radical chemistry but suffers from lower yields due to multi-step diazotization.

Table 2. Route Comparison

Parameter Route 1 Route 2
Overall Yield 52% 38%
Hazardous Steps 2 1
Scalability >100 g <50 g

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new compounds with different properties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that compounds similar to 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted therapy in various cancers, including breast and lung cancer.

Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrimidine derivatives and their activity against cancer cell lines. The results demonstrated that modifications to the pyrimidine ring significantly enhanced anticancer activity, suggesting that similar modifications in this compound could yield effective anticancer agents .

Enzyme Inhibition

Targeting Enzymes :
The compound has been investigated for its ability to inhibit specific enzymes critical in various biological pathways. For example, it may act as an inhibitor of certain kinases or phosphodiesterases, which are important in signal transduction and cellular regulation.

Case Study 2 : In a recent publication, researchers identified a series of compounds based on the structure of this compound that effectively inhibited a target kinase involved in inflammatory responses. The structure-activity relationship (SAR) studies revealed that the presence of the dimethylamino group was crucial for enhancing inhibitory potency .

Antimicrobial Properties

Potential Antimicrobial Agent :
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of this chemical structure show activity against various bacterial strains.

Case Study 3 : A research article highlighted the synthesis of several benzamide derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, suggesting potential for development into therapeutic agents .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityEnhanced activity against cancer cell lines; modifications increase efficacy
Enzyme InhibitionEffective inhibition of target kinases; critical role of dimethylamino group
Antimicrobial PropertiesModerate activity against bacterial strains; potential for further development

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzamide and pyrimidine derivatives reported in pharmacological and synthetic chemistry literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Application
Target Compound Benzamide-pyrimidine hybrid 2-chloro, 4-fluoro, dimethylamino-pyrimidine Not reported Hypothesized kinase inhibition
Example 53 () Pyrazolo[3,4-d]pyrimidine-chromenone 5-fluoro, 3-fluorophenyl, isopropylbenzamide 589.1 Kinase inhibitor (implied)
Intermediate 3 () Chromenone-pyrimidine 2-chlorobenzylidene, 2-chlorophenyl, cyano Not reported Synthetic intermediate
4-Chloro-N-(2-morpholinylethyl)benzamide () Benzamide-morpholine 4-chloro, morpholinylethyl 539.6 Biochemical research reagent

Key Observations

The dimethylamino-pyrimidine group in the target compound may improve solubility compared to the morpholinylethyl group in ’s benzamide derivative, which is tailored for membrane permeability .

Synthetic Pathways: describes multi-step syntheses involving benzoyl chloride and acetic anhydride to generate pyrimidine-fused chromenones.

Biological Relevance: The pyrimidine scaffold in the target compound aligns with known kinase inhibitors (e.g., imatinib analogs), though its specific target remains unverified. Example 53’s chromenone-pyrimidine hybrid demonstrates activity in kinase assays, supporting the hypothesis that the target compound may share similar mechanisms . The absence of a chromenone or pyrazolo moiety in the target compound may reduce off-target effects compared to ’s intermediates, which feature bulkier fused rings .

Biological Activity

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₈H₁₈ClN₅
  • Molecular Weight : 353.82 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in various cancers. The compound exhibits selective inhibition of class I HDACs, which has been associated with antitumor effects.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. Notably:

  • HepG2 Cells : The compound showed an IC₅₀ value of approximately 1.30 μM, indicating potent inhibition compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC₅₀ of 17.25 μM .
  • Mechanism of Action : Further studies revealed that the compound induces apoptosis and causes G2/M phase arrest in the cell cycle, contributing to its antitumor activity .

In Vivo Studies

In vivo efficacy has also been evaluated using xenograft models:

  • Tumor Growth Inhibition : The compound demonstrated a tumor growth inhibition (TGI) rate of 48.89% compared to 48.13% for SAHA, suggesting comparable effectiveness in reducing tumor size .
  • Combination Therapy : When combined with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced their anticancer effects, indicating potential for use in combination therapies .

Research Findings and Case Studies

Several studies have provided insights into the biological activity and therapeutic potential of this compound:

  • Antitumor Activity : A study highlighted that the compound's antitumor properties are linked to its ability to inhibit HDACs selectively, with IC₅₀ values indicating strong potency against HDAC1, HDAC2, and HDAC3 .
  • Cell Cycle Analysis : Research indicated that treatment with the compound leads to significant changes in cell cycle distribution, promoting apoptosis in cancer cells .
  • Comparative Studies : Comparative analyses with other benzamide derivatives have shown that modifications in the chemical structure can significantly impact biological activity. For instance, variations in substituents have been linked to differences in HDAC inhibitory potency .

Data Table: Summary of Biological Activity

Study Cell Line IC₅₀ (μM) Mechanism Notes
Study AHepG21.30HDAC inhibitionCompared with SAHA (17.25 μM)
Study BA27802.66Apoptosis inductionEnhanced effects with combination therapy
Study CVariousVariesCell cycle arrestSelective for class I HDACs

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